An In-depth Technical Guide to the Chemical Structure of Beta-Ocimene Isomers
An In-depth Technical Guide to the Chemical Structure of Beta-Ocimene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the isomers of beta-ocimene (B41892). The information is presented to support research, development, and quality control activities involving these volatile monoterpenes.
Chemical Structure and Identification
Beta-ocimene (β-ocimene) is an acyclic monoterpene with the molecular formula C₁₀H₁₆. It exists as two primary geometric isomers, (E)-β-ocimene and (Z)-β-ocimene, which differ in the stereochemistry around the C3-C4 double bond.[1] These isomers are commonly found in the essential oils of a wide variety of plants and contribute to their characteristic aromas.[2][3]
Below are the detailed chemical structures and identifiers for the beta-ocimene isomers.
(E)-β-Ocimene
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IUPAC Name: (3E)-3,7-Dimethyl-1,3,6-octatriene
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Synonyms: trans-β-Ocimene
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Molecular Formula: C₁₀H₁₆
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CAS Number: 3779-61-1
(Z)-β-Ocimene
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IUPAC Name: (3Z)-3,7-Dimethyl-1,3,6-octatriene
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Synonyms: cis-β-Ocimene
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Molecular Formula: C₁₀H₁₆
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CAS Number: 3338-55-4
Physicochemical Properties
The physicochemical properties of the beta-ocimene isomers are crucial for their isolation, characterization, and application. The following tables summarize key quantitative data for each isomer.
Table 1: General Physicochemical Properties
| Property | (E)-β-Ocimene | (Z)-β-Ocimene | Reference |
| Molecular Weight | 136.23 g/mol | 136.23 g/mol | [4][5] |
| Appearance | Colorless to pale yellow clear liquid | Colorless to pale yellow clear oil | [1][6] |
| Odor | Sweet, herbal | Pleasant, warm citrus, herbal, floral | [1][6] |
Table 2: Thermal and Density Properties
| Property | (E)-β-Ocimene | (Z)-β-Ocimene | Reference |
| Boiling Point | 174-175 °C @ 760 mmHg | 175.2-177 °C @ 760 mmHg | [7][8][9] |
| Flash Point | 46.67 °C | 46.9 °C | [7][8] |
| Density | 0.8 g/mL | 0.776 - 0.810 g/mL | [1][6][8] |
Table 3: Optical and Solubility Properties
| Property | (E)-β-Ocimene | (Z)-β-Ocimene | Reference |
| Refractive Index | Not specified | 1.458 | [8] |
| Water Solubility | Insoluble | Insoluble | [8] |
| Solubility in Organic Solvents | Soluble | Soluble in oils | [8] |
Experimental Protocols
This section outlines key experimental methodologies for the synthesis, isolation, and characterization of beta-ocimene isomers.
Synthesis of β-Ocimene via Pyrolysis of α-Pinene
A common industrial method for the synthesis of ocimene isomers is the pyrolysis of α-pinene. While a detailed, step-by-step protocol for a specific laboratory setup is not available in the provided search results, the general procedure involves the following stages:
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Vaporization and Superheating: α-Pinene is vaporized and superheated in a flow reactor.
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Pyrolysis: The superheated α-pinene vapor is passed through a reaction section of the reactor maintained at a high temperature, leading to thermal isomerization.
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Product Collection: The resulting mixture of isomers, including β-ocimene, is condensed and collected.
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Purification: The collected mixture is then typically purified by fractional distillation to separate the desired β-ocimene isomers from other pyrolysis products.
Isolation of β-Ocimene Isomers from Essential Oils by Fractional Distillation
Beta-ocimene isomers can be isolated from essential oils rich in these compounds using fractional distillation under reduced pressure. This technique is preferred to avoid the degradation of these thermally sensitive compounds.
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Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks is assembled.
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Charging the Flask: The essential oil is placed in the distillation flask.
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Vacuum Application: The system is evacuated to the desired pressure (e.g., 5-10 mm Hg) to lower the boiling points of the components.
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Heating: The distillation flask is gently heated.
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Fraction Collection: As the temperature rises, different components of the essential oil will vaporize and condense at different temperatures. Fractions are collected based on their boiling points. The fraction corresponding to the boiling point of β-ocimene at the applied pressure is collected.
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Analysis: The purity of the collected fraction is assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Characterization of β-Ocimene Isomers
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like β-ocimene isomers.
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Sample Preparation: The sample containing β-ocimene is diluted in a suitable solvent (e.g., ethyl acetate). An internal standard may be added for quantitative analysis.
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Injection: A small volume of the prepared sample is injected into the GC.
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Separation: The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program involves an initial hold followed by a gradual ramp to a final temperature.
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Detection and Identification: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which is a fingerprint of the molecule, is compared to a library of known spectra for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry in isomers like (E)- and (Z)-β-ocimene.
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Sample Preparation: A pure sample of the β-ocimene isomer is dissolved in a deuterated solvent (e.g., CDCl₃).
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
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Spectral Analysis: The chemical shifts, coupling constants, and correlation peaks in the NMR spectra are analyzed to confirm the carbon skeleton and, crucially, to assign the (E) or (Z) configuration of the double bond.
Biological Activity and Signaling Pathways
Beta-ocimene plays a significant role in plant defense mechanisms. It can act as a signaling molecule, priming plants to respond more effectively to herbivory.[10]
β-Ocimene Induced Plant Defense Signaling
Exposure of plants to β-ocimene can trigger a signaling cascade that leads to enhanced defense against herbivores. A key part of this pathway involves epigenetic modifications.[10]
This signaling pathway highlights how a volatile compound can lead to changes in gene expression and ultimately enhance a plant's ability to defend itself. The process involves the perception of β-ocimene, which activates histone acetyltransferases. These enzymes then acetylate histones, leading to a more open chromatin structure and the upregulation of specific defense-related transcription factor genes, such as ERF8 and ERF104.[10] This, in turn, primes the plant for a faster and stronger defense response upon herbivore attack.[10] The jasmonic acid and ethylene (B1197577) signaling pathways are also implicated in the plant's response to β-ocimene.[11]
Conclusion
This technical guide has provided a detailed overview of the chemical structures, physicochemical properties, and relevant experimental methodologies for the isomers of beta-ocimene. The compiled data and protocols are intended to be a valuable resource for researchers and professionals working with these important natural compounds. The elucidation of the role of β-ocimene in plant signaling pathways opens up new avenues for research in plant-insect interactions and the development of novel pest management strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.au.dk [pure.au.dk]
- 3. CN104120148A - Method for synthesizing alpha-pinene or beta-pinene by adopting biological process - Google Patents [patents.google.com]
- 4. chemistry.muohio.edu [chemistry.muohio.edu]
- 5. benchchem.com [benchchem.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Frontiers | Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Smells like trouble: β-ocimene primes plant defenses through chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Volatile β-Ocimene Can Regulate Developmental Performance of Peach Aphid Myzus persicae Through Activation of Defense Responses in Chinese Cabbage Brassica pekinensis - PMC [pmc.ncbi.nlm.nih.gov]
